6-(Triethylammonium)hexyl Methanethiosulfonate Bromide
Overview
Description
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate reagents. It is primarily used in scientific research and is recognized for its unique properties that make it suitable for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide typically involves the reaction of hexyl methanethiosulfonate with triethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Hexyl methanethiosulfonate, triethylamine, and a brominating agent.
Conditions: The reaction is usually conducted in an organic solvent at a specific temperature and pressure to facilitate the formation of the bromide salt.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce thioethers, while oxidation reactions can yield sulfoxides or sulfones .
Scientific Research Applications
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: The compound is employed in the modification of proteins and nucleic acids, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins and other biomolecules through covalent bonding, altering their structure and function. This modification can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Similar Compounds
Methanethiosulfonate Ethylammonium (MTSEA): A smaller analogue with similar reactivity but different solubility properties.
Methanethiosulfonate Ethyltrimethylammonium (MTSET): Another analogue with a different alkyl chain length and reactivity profile.
Uniqueness
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure and water solubility, making it suitable for specific applications where other methanethiosulfonate reagents may not be effective. Its ability to modify biomolecules in aqueous environments is particularly valuable in biological and medical research .
Biological Activity
6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, a charged methanethiosulfonate (MTS) reagent, is utilized primarily in biochemical research to modify cysteine residues in proteins. Its structure allows it to interact with membrane proteins and ion channels, providing insights into their function and dynamics. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 386229-78-3
- Molecular Formula : C13H30N2O2S2Br
- Molecular Weight : 376.42 g/mol
- IUPAC Name : triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
The primary mechanism of action for MTS reagents like this compound involves the modification of thiol groups in cysteine residues. This modification can alter the conformation and function of proteins, particularly ion channels and receptors. The positively charged nature of this compound enhances its interaction with negatively charged regions of proteins, facilitating specific modifications that can be monitored through electrophysiological techniques.
Applications in Research
-
Protein Structure and Function Studies :
- MTS reagents are pivotal in the study of protein dynamics, particularly in ion channels where they can provide insights into gating mechanisms.
- They are used in site-directed mutagenesis to introduce cysteine residues at specific locations within proteins, enabling targeted modifications.
-
Ion Channel Research :
- Charged MTS reagents have been employed to investigate the structure-function relationships in various ion channels, such as the acetylcholine receptor and GABA receptors .
- The ability to measure changes in channel activity upon modification allows researchers to infer the roles of specific amino acids in channel gating and permeability.
- Cellular Signaling Studies :
Case Study 1: Ion Channel Modulation
A study demonstrated that applying this compound to neuronal acetylcholine receptors resulted in significant changes in ionic currents, indicating its role as a modulator of receptor function. Researchers utilized electrophysiological recordings to quantify these changes, revealing that specific cysteine residues were critical for maintaining channel activity under physiological conditions.
Case Study 2: Structural Analysis
Using site-directed mutagenesis combined with MTS modification, researchers elucidated the structural dynamics of the NMDA glutamate receptor. The application of charged MTS reagents allowed for the identification of conformational changes upon ligand binding, providing insights into the receptor's activation mechanism .
Data Table: Comparison of MTS Reagents
Reagent Name | Charge Type | Molecular Weight (g/mol) | Solubility | Application Area |
---|---|---|---|---|
6-(Triethylammonium)hexyl MTS Br | Positive | 376.42 | Water, DMSO | Protein modification |
MTSEA (2-Aminoethyl MTS) | Positive | 236.16 | Water, DMSO | Ion channel studies |
MTSET (2-(Trimethylammonium)ethyl) | Positive | 250.18 | Water, DMSO | Structural biology |
MTSES (Sodium salt) | Negative | 236.16 | Water | Functional studies on proteins |
Properties
IUPAC Name |
triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30NO2S2.BrH/c1-5-14(6-2,7-3)12-10-8-9-11-13-17-18(4,15)16;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTKONNSRKDPBO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCSS(=O)(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676172 | |
Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-78-3 | |
Record name | 1-Hexanaminium, N,N,N-triethyl-6-[(methylsulfonyl)thio]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386229-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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